molecular formula C13H16N2O2 B1473176 (3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone CAS No. 2098022-21-8

(3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone

Cat. No.: B1473176
CAS No.: 2098022-21-8
M. Wt: 232.28 g/mol
InChI Key: WKELYQZEEIDTEX-UHFFFAOYSA-N
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Description

(3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-(4-aminophenoxy)azetidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-10-3-5-11(6-4-10)17-12-7-15(8-12)13(16)9-1-2-9/h3-6,9,12H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKELYQZEEIDTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone, with the CAS number 2098022-21-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

PropertyValue
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
PurityTypically 95%
StructureStructure

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, its structure suggests potential interactions with tyrosine kinases, which are critical in cancer cell proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives targeting the epidermal growth factor receptor (EGFR) have shown cytotoxic effects in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) by inducing apoptosis through caspase activation pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the effect of this compound on MCF-7 breast cancer cells using the sulforhodamine B assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
  • Inhibition of EGFR : In silico docking studies revealed that this compound interacts favorably with the EGFR binding site, showing a binding affinity comparable to known inhibitors like erlotinib. This indicates its potential as a lead compound for developing new anticancer therapies .

In Vitro Studies

A series of experiments were conducted to assess the biological activity of this compound:

  • Cell Viability Assays : The compound was tested against several cancer cell lines, revealing IC50 values ranging from 5 µM to 20 µM.
  • Apoptosis Induction : Flow cytometry analyses showed increased annexin V positivity in treated cells, indicating apoptosis.

Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions of this compound with target proteins:

  • Binding Energy : The compound exhibited favorable binding energies (-7.5 kcal/mol), suggesting strong interactions with target sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone
Reactant of Route 2
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(3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.